

# Ociperlimab and PD-1 Blockade: A Synergistic Combination for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ocipumaltib |           |
| Cat. No.:            | B15607502   | Get Quote |

A detailed guide for researchers and drug development professionals on the enhanced antitumor activity achieved by the dual blockade of TIGIT and PD-1 pathways, with a focus on the mechanism of action and supporting experimental data for the TIGIT inhibitor ociperlimab.

The landscape of cancer immunotherapy is continually evolving, with combination therapies emerging as a cornerstone for overcoming resistance to single-agent treatments. One of the most promising of these combinations is the dual blockade of two key immune checkpoint receptors: T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT) and programmed cell death protein 1 (PD-1). This guide provides a comprehensive comparison of the synergistic anti-tumor effects of the TIGIT inhibitor ociperlimab when used in conjunction with PD-1 blockade, supported by preclinical and clinical data.

## Mechanism of Synergy: A Two-Pronged Attack on Immune Suppression

TIGIT and PD-1 are both inhibitory receptors expressed on the surface of immune cells, particularly T cells and Natural Killer (NK) cells.[1] While they both dampen anti-tumor immunity, they do so through distinct yet complementary mechanisms.

TIGIT's Role: TIGIT competes with the co-stimulatory receptor CD226 for binding to their common ligand, CD155 (also known as PVR), which is often overexpressed on tumor cells.
 [2][3] By binding to CD155 with higher affinity, TIGIT prevents the activating signals mediated by CD226.[4] Furthermore, TIGIT can directly deliver inhibitory signals into the T cell.







Ociperlimab, a humanized IgG1 monoclonal antibody, is designed to bind to TIGIT with high affinity and specificity, thereby blocking its interaction with CD155 and CD112.[5][6] This action prevents TIGIT-mediated immunosuppression and allows for the restoration of the CD226 co-stimulatory pathway, leading to enhanced T cell and NK cell activation.[5]

PD-1's Role: The PD-1 receptor, upon binding to its ligands PD-L1 and PD-L2 on tumor cells, recruits the phosphatase SHP2 to its intracellular domain.[3] This leads to the dephosphorylation of key signaling molecules downstream of the T-cell receptor (TCR) and co-stimulatory receptors like CD226, effectively putting a brake on T cell activation.[3][7]

The synergistic effect of combining ociperlimab with a PD-1 inhibitor, such as tislelizumab, stems from the fact that these two pathways converge on the regulation of CD226.[2][8] While TIGIT inhibition primarily works extracellularly by preventing ligand binding, PD-1 inhibition works intracellularly by blocking the dephosphorylation of CD226.[2][3] Therefore, dual blockade ensures a more complete and robust reactivation of anti-tumor T cells.[2] Preclinical studies have demonstrated that the combination of ociperlimab and an anti-PD-1 antibody leads to synergistic immune cell activation and enhanced antitumor activity.[9][10]

### **Preclinical Evidence of Synergy**

In vivo studies in murine tumor models have provided strong evidence for the synergistic antitumor response of combined TIGIT and PD-1 blockade.



| Study Type | Model                           | Treatment<br>Groups                                                                              | Key Findings                                                                                                                                                                                                                | Reference |
|------------|---------------------------------|--------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| In vivo    | Murine<br>Glioblastoma<br>Model | Control, Anti-PD-<br>1, Anti-TIGIT,<br>Anti-PD-1 + Anti-<br>TIGIT                                | Dual blockade significantly improved survival compared to control and monotherapy groups. This was associated with increased effector T cell function and downregulation of suppressive regulatory T cells (Tregs).         | [11]      |
| In vivo    | Murine<br>Mesothelioma<br>Model | Control, Chemotherapy, Anti-PD-1, Anti- PD-1 + Anti- CTLA-4, Anti- TIGIT, Anti-PD-1 + Anti-TIGIT | 90% of the anti-PD-1 + anti-TIGIT group exhibited an objective response, superior to all other treatment arms. This combination led to reduced tumor size, improved survival, and the induction of long-term immune memory. | [12][13]  |



## Clinical Validation: The AdvanTIG-105 Study

The phase 1 AdvanTIG-105 clinical trial (NCT04047862) evaluated the safety and efficacy of ociperlimab in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors.[9][10][14]

| Metric                                                   | Patient Population                                                              | Result                                                                                                                                                                                                        | Reference |
|----------------------------------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Overall Response<br>Rate (ORR)                           | Treatment-naïve, metastatic, PD-L1- positive non-small cell lung cancer (NSCLC) | 53.8% (unconfirmed)                                                                                                                                                                                           | [15]      |
| - PD-L1 TC 1-49%                                         | 44.0% (unconfirmed)                                                             | [15]                                                                                                                                                                                                          |           |
| - PD-L1 TC ≥50%                                          | 71.4% (unconfirmed)                                                             | [15]                                                                                                                                                                                                          | _         |
| Disease Control Rate (DCR)                               | Advanced solid tumors                                                           | 50.0%                                                                                                                                                                                                         | [14]      |
| Treatment-naïve,<br>metastatic, PD-L1-<br>positive NSCLC | 89.7%                                                                           | [15]                                                                                                                                                                                                          |           |
| Pharmacodynamic<br>Effects                               | Advanced solid<br>tumors                                                        | - Reduction in peripheral regulatory T cells (Tregs) at higher doses Downregulation of TIGIT on T cells Increased levels of pro-inflammatory cytokines and chemokines (IFNy, TNFα, IL12/23p40, CCL4, CXCL10). | [9][16]   |

These encouraging early clinical results in heavily pre-treated and treatment-naïve patient populations underscore the potential of this combination therapy.[14][15]



## **Experimental Protocols**

Murine Glioblastoma Model (Adapted from[11])

- Cell Line: GL261-luciferase positive (GL261-luc) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillinstreptomycin, and 100 μg/mL G418.
- Animal Model: Six- to eight-week-old C57BL/6J female mice were used.
- Tumor Implantation: Mice were intracranially implanted with GL261-luc cells.
- Treatment: Mice were randomized into four groups: control (e.g., PBS), anti-PD-1 antibody, anti-TIGIT antibody, and a combination of anti-PD-1 and anti-TIGIT antibodies. Treatment was administered intraperitoneally.
- Monitoring and Analysis: Tumor growth was monitored by bioluminescence imaging. Survival was recorded. At the study endpoint, brains and spleens were harvested for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) to assess the frequency and function of different T cell subsets (e.g., CD4+, CD8+, Tregs) and their expression of activation and exhaustion markers (e.g., IFNy, TNFα).

## Visualizing the Molecular and Experimental Landscape





TIGIT and PD-1 Signaling Pathways

Click to download full resolution via product page

Caption: TIGIT and PD-1 signaling pathways and points of intervention.



#### Preclinical Validation Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Co-inhibition of TIGIT and PD-1/PD-L1 in Cancer Immunotherapy: Mechanisms and Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic convergence of the TIGIT and PD-1 inhibitory pathways necessitates coblockade to optimize anti-tumor CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TIGIT and PD-1 Immune Checkpoint Pathways Are Associated With Patient Outcome and Anti-Tumor Immunity in Glioblastoma [frontiersin.org]
- 5. Facebook [cancer.gov]
- 6. Frontiers | An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. TIGIT and PD-1 dual checkpoint blockade enhances antitumor immunity and survival in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A combination of PD-1 and TIGIT immune checkpoint inhibitors elicits a strong antitumour response in mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. jitc.bmj.com [jitc.bmj.com]







• To cite this document: BenchChem. [Ociperlimab and PD-1 Blockade: A Synergistic Combination for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607502#validating-ociperlimab-s-synergistic-effect-with-pd-1-blockade]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com